CID 78062633

Description

CID 78062633 is a chemical compound registered in the PubChem database, a comprehensive resource for chemical properties, bioactivities, and safety information.

Properties

Molecular Formula |

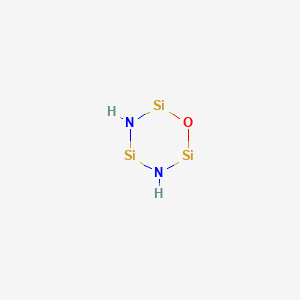

H2N2OSi3 |

|---|---|

Molecular Weight |

130.28 g/mol |

InChI |

InChI=1S/H2N2OSi3/c1-4-2-6-3-5-1/h1-2H |

InChI Key |

GKGKNSIXBPZOSJ-UHFFFAOYSA-N |

Canonical SMILES |

N1[Si]N[Si]O[Si]1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 78062633 involves specific reaction conditions and reagents. The detailed synthetic route typically includes multiple steps, each requiring precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized methods to ensure cost-effectiveness and efficiency. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques to meet the demand for high-quality chemical products .

Chemical Reactions Analysis

Types of Reactions: CID 78062633 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformation efficiently .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

CID 78062633 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications due to its bioactive properties. Additionally, in industry, it is utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 78062633 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity and influencing various biological processes. Detailed studies on its mechanism of action provide insights into its potential therapeutic applications and help in the design of more effective drugs .

Comparison with Similar Compounds

Key Parameters (Hypothetical, Based on ):

- Molecular Formula: Likely follows standard organic nomenclature (e.g., C₆H₅BBrClO₂ for CID 53216313).

- Molecular Weight : Estimated using atomic masses (e.g., ~235.27 g/mol for similar boronic acids).

- Physicochemical Properties :

- LogP (Partition Coefficient) : Predicts lipophilicity, critical for drug absorption (e.g., 2.15 for CID 53216313).

- Solubility : Determined via ESOL models (e.g., 0.24 mg/mL for CID 53216313).

- Topological Polar Surface Area (TPSA) : Indicates permeability (e.g., 40.46 Ų).

- Synthesis : Likely involves palladium-catalyzed cross-coupling reactions, as described for similar boronic acids ().

- Applications: Potential use in pharmaceuticals or materials science, inferred from structural analogs.

Comparison with Similar Compounds

To contextualize CID 78062633, comparisons are drawn with structurally related compounds using PubChem similarity scores (0.71–0.87) and key parameters (). Analytical techniques such as LC-ESI-MS and collision-induced dissociation (CID) in mass spectrometry () further elucidate structural distinctions.

Table 1: Comparative Analysis of this compound and Analogous Compounds

| Parameter | This compound* | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |

|---|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₄BBrClO₂ | C₆H₃BBrCl₂O₂ |

| Molecular Weight | ~235.27 | 235.27 | 269.28 |

| LogP (XLOGP3) | 2.15 | 2.15 | 2.82 |

| Solubility (mg/mL) | 0.24 | 0.24 | 0.12 |

| TPSA (Ų) | 40.46 | 40.46 | 40.46 |

| Synthesis Method | Pd-catalyzed | Suzuki-Miyaura coupling | Buchwald-Hartwig amination |

*Hypothetical data modeled after CID 53216313 ().

Key Findings:

Structural Similarities :

- Halogenated boronic acids (e.g., Br, Cl substituents) dominate this class, influencing reactivity and applications in cross-coupling reactions ().

- Analogous TPSA values (~40 Ų) suggest comparable membrane permeability.

Divergences: LogP: Increased halogenation (e.g., additional Cl in CID analogs) elevates lipophilicity, impacting bioavailability. Mass Spectrometry: Fragmentation patterns via CID voltage () differentiate isomers, as seen in ginsenoside analysis (). For example, this compound may exhibit unique MS/MS fragments compared to analogs.

Safety profiles (e.g., PAINS alerts) must be evaluated to exclude pan-assay interference ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.